molecular formula C14H17BrN6O2S3 B1671039 Ebrotidine CAS No. 100981-43-9

Ebrotidine

Cat. No. B1671039
M. Wt: 477.4 g/mol
InChI Key: ZQHFZHPUZXNPMF-UHFFFAOYSA-N
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Description

Ebrotidine is an H2 receptor antagonist with gastroprotective activity against ethanol, aspirin, or stress-induced gastric mucosal damage . The antisecretory properties of ebrotidine are similar to those of ranitidine, and approximately 10-fold greater than those of cimetidine .


Synthesis Analysis

The effect of ebrotidine on the synthesis and secretion of sulfomucin in gastric mucosa was investigated . Rat gastric mucosal segments were incubated in DMEM containing [3H]proline, [3H]glucosamine, and [35S]Na2SO4 as markers for mucin synthesis, glycosylation, and sulfation .


Molecular Structure Analysis

The molecular structure of Ebrotidine is represented by the formula C14H17BrN6O2S3 . Further structural information can be obtained from electrospray ionization mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ebrotidine include a molar mass of 477.41 g·mol−1 . More detailed properties can be found in the PubChem database .

Scientific Research Applications

Gastroprotective and Antisecretory Effects

Ebrotidine, a novel H2-receptor antagonist, demonstrates significant gastroprotective and antisecretory properties. In human studies, it has been shown to effectively reduce mucosal damage and hemorrhagic lesions caused by ethanol, while significantly inhibiting gastric acid secretion. This positions ebrotidine as a potent agent in gastroprotection and acid secretion management (Konturek et al., 1992).

Impact on Gastric Mucus

Research indicates that ebrotidine stimulates epithelial cell proliferative activity and produces beneficial changes in gastric mucus, contributing to its gastroprotective action against various gastric mucosal damages. This effect is due to its ability to modulate the physicochemical properties of gastric mucus (Patel et al., 1996).

Metabolic Pathways

Studies on ebrotidine's metabolic pathways reveal the presence of specific metabolites in human urine, providing insights into its biotransformation and elimination processes. Such understanding is crucial for assessing the drug's pharmacokinetics and potential interactions (Rozman et al., 1994).

Inhibition of Helicobacter pylori

Ebrotidine exhibits anti-Helicobacter pylori activity, synergistic with various antibacterial agents. It inhibits crucial enzymes of H. pylori, playing a significant role in the management of infections caused by this pathogen (Patel et al., 1996).

Effect on Calcium Channel Activity

Research has explored ebrotidine's influence on gastric mucosal calcium channel activity. The drug inhibits calcium uptake and modulates epidermal growth factor-stimulated phosphorylation of calcium channel proteins, indicating its role in protecting cellular integrity from calcium imbalance (Slomiany et al., 1993).

Comparisons with Other H2-Receptor Antagon

agonistsEbrotidine has been compared with other H2-receptor antagonists like ranitidine and cimetidine. Its antisecretory properties are similar to ranitidine and significantly more potent than cimetidine. This comparative analysis helps in positioning ebrotidine within the range of available H2-receptor antagonists for specific therapeutic applications (Patel et al., 1996).

Role in Ulcer Treatment

Ebrotidine's effectiveness in the treatment of gastric or duodenal ulcers and erosive reflux oesophagitis has been noted. Studies suggest that it results in better ulcer healing rates compared to ranitidine, especially in patients who smoke (Patel et al., 1996).

Investigation of Pharmacokinetics

Comprehensive studies on ebrotidine's pharmacokinetics, including its determination in human urine, aid in understanding its absorption, distribution, metabolism, and excretion. Such studies are vital for its clinical application and safety profile assessment (Rozman et al., 1997).

Gastric Secretory Effects

Research focused on ebrotidine’s dose-dependent inhibitory effect on gastric acid secretion in humans. This property is crucial for its application in conditions where gastric acid reduction is desired for therapeutic purposes (Maczka et al., 1992).

Safety And Hazards

Ebrotidine was withdrawn from the market due to risks of hepatotoxicity . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHFZHPUZXNPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143601
Record name Ebrotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebrotidine

CAS RN

100981-43-9
Record name Ebrotidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100981-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ebrotidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebrotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBROTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ebrotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
842
Citations
SS Patel, MI Wilde - Drugs, 1996 - europepmc.org
… properties of ebrotidine are similar to those of … Ebrotidine is as effective as ranitidine for the treatment of patients with gastric or duodenal ulcers or erosive reflux oesophagitis Ebrotidine …
Number of citations: 16 europepmc.org
M Farré, PN Roset, JM Badenas, B Ugena… - ARZNEIMITTEL …, 1997 - researchgate.net
… showed that ebrotidine has a … Ebrotidine reached peak plasma concentrations 2–3 h after oral ádministration. Its elimination half-life ranged from 9 to 14 h. In conclusion, ebrotidine was …
Number of citations: 3 www.researchgate.net
RJ Andrade, MI Lucena, R Martin-Vivaldi… - Journal of …, 1999 - Elsevier
… We report 11 cases of acute liver injury related to ebrotidine and submitted to a Regional … The metabolic route of ebrotidine is not well known. The oxidative metabolism of ebrotidine …
Number of citations: 55 www.sciencedirect.com
T Brzozowski, J Majka, SJ Konturek - Digestion, 1992 - karger.com
… at lower doses than in tests with ebrotidine. Concurrent administration ofindomethacin … the ulcer healing by ebrotidine or ranitidine. We conclude that ebrotidine but not ranitidine shows …
Number of citations: 14 karger.com
E Rozman, MT Galceran, L Anglada, C Albet - Journal of pharmaceutical …, 1994 - Elsevier
□ Ebrotidine is a new H 2 -receptor antagonist which exhibits … The presence of ebrotidine and its metabolites ebrotidine S-… Ebrotidine S,S-dioxide has been identified by HPLC using …
Number of citations: 9 www.sciencedirect.com
SJ Konturek, J Maczka, K Kaminski, E Sito… - Scandinavian journal …, 1992 - Taylor & Francis
… Pretreatment with ebrotidine significantly rcduced the endoscopic … A single oral dose of ebrotidine (8OOmg) caused a significant … We conclude that ebrotidine is highly effective as a …
Number of citations: 9 www.tandfonline.com
S Sentellas, L Puignou, E Moyano… - … of Chromatography A, 2000 - Elsevier
This study describes the application of capillary electrophoresis (CE) to the analysis of ebrotidine and its metabolites as an alternative analytical technique to liquid chromatography. …
Number of citations: 12 www.sciencedirect.com
E Rozman, C Albet, MT Galceran - Rapid communications in …, 1995 - Wiley Online Library
… for ebrotidine … ebrotidine and its biotransformation products, an HPLC/MS separation procedure with simultaneous UV detection was developed, allowing the identification of ebrotidine …
E Sito, PJ Thor, M Maczka, K Lorens… - Journal of Physiology …, 1993 - yadda.icm.edu.pl
… ebrotidine, … ebrotidine, given in single dose 300 and 800 mg (nocte) respectively. The pressure within the lower esophageal sphincter (LES) in the untreated and treated with ebrotidine …
Number of citations: 10 yadda.icm.edu.pl
D Palop, J Agut, M Marquez, L Conejo… - Arzneimittel …, 1997 - europepmc.org
… Such increments were not so marked after ebrotidine and normal values were attained at 24 … of ebrotidine and ranitidine at the doses of 15 and 50 mg/kg demonstrated that ebrotidine …
Number of citations: 3 europepmc.org

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